molecular formula C6H2BrF4N B1383334 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine CAS No. 1227577-05-0

2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine

Cat. No. B1383334
CAS RN: 1227577-05-0
M. Wt: 243.98 g/mol
InChI Key: DUFDOQWDICLWTQ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine is a fluorinated building block . It has an empirical formula of C6H3BrF3N and a molecular weight of 225.99 . It is used in the synthesis of various agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine consists of a pyridine ring with bromo, fluoro, and trifluoromethyl substituents . The presence of these substituents imparts unique physicochemical properties to the molecule .


Physical And Chemical Properties Analysis

2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine has a refractive index of 1.478, a boiling point of 84-85 °C/14 mmHg, and a density of 1.827 g/mL at 25 °C .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, such as 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine, are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Veterinary Applications

In addition to their use in human medicine, TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .

Synthesis of Metal-Organic Frameworks (MOFs)

2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine can be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Preparation of Aminopyridines

2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . Aminopyridines are a class of chemical compounds which consist of a pyridine ring where one or more hydrogen atoms are replaced by an amino group.

Catalytic Ligand for Regioselective Preparation of Tetramethylbiphenyls

2-Fluoro-4-(trifluoromethyl)pyridine is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . Tetramethylbiphenyls are a class of organic compounds that are used in various chemical reactions due to their unique properties.

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It poses hazards to the respiratory system . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The demand for TFMP derivatives, including 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

It is known that this compound is used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors . Kinases are proteins that play a crucial role in cell signaling pathways, and inhibiting their action can have significant effects on cellular function.

Mode of Action

It is known that it acts as a reactant in the preparation of aminopyridines through amination reactions . This suggests that it may interact with its targets through the formation of new chemical bonds, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine are likely related to its role as a reactant in the preparation of aminopyridines . Aminopyridines are a class of compounds that can influence various biochemical pathways, including those involved in cell signaling, neurotransmission, and other cellular processes.

Result of Action

The molecular and cellular effects of 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine’s action are likely to be diverse, given its role in the synthesis of aminopyridines . These compounds can have various effects on cells, depending on their specific structures and the pathways they influence.

properties

IUPAC Name

2-bromo-3-fluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-5-4(8)3(1-2-12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFDOQWDICLWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine

CAS RN

1227577-05-0
Record name 2-bromo-3-fluoro-4-(trifluoromethyl)pyridine
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